

diphenyl selenoxide safety data sheet and toxicity profile

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Compound Focus: Diphenyl selenoxide

CAS No.: 7304-91-8

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Cytotoxicity, Genotoxicity, and Mutagenicity

The toxic effects of DPDS have been rigorously studied in cultured mammalian cells. The table below summarizes its cytotoxic, genotoxic, and mutagenic effects based on research using Chinese hamster lung fibroblasts (V79 cells) [1].

Toxicological Endpoint	Experimental Assay	Key Findings	Proposed Mechanism
Cytotoxicity	MTT, Neutral Red (NR) uptake, Trypan Blue (TB) exclusion, Colony Formation Efficiency (CFE)	Significant cytotoxicity at concentrations >50 μM ; time-dependent decrease in viability observed as early as 1-3 hours at high doses (200 μM) [1].	Glutathione (GSH) depletion, oxidative stress, and lipid peroxidation [1].
Genotoxicity	Comet Assay, Micronucleus Test	Significant DNA damage (comet assay) and chromosomal damage (micronucleus formation) at concentrations of $\geq 10 \mu\text{M}$ [1].	Direct interaction with DNA and/or oxidative DNA damage induced by reactive oxygen species (ROS) [1].

Toxicological Endpoint	Experimental Assay	Key Findings	Proposed Mechanism
Mutagenicity	Salmonella/Microsome Test	Induced frameshift mutations in <i>Salmonella typhimurium</i> strains [1].	Interaction with bacterial DNA, potentially through a pro-oxidant mechanism [1].

Detailed Experimental Protocols

For researchers seeking to replicate or understand these toxicity studies, here are the detailed methodologies used in the key experiments cited above [1].

Cytotoxicity Assays

- **Cell Line:** Chinese hamster lung fibroblasts (V79 cells).
- **Culture Conditions:** Maintained in Dulbecco's modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics at 37°C in a 5% CO₂ atmosphere.
- **Treatment:** Cells were treated with DPDS (0–200 µM) for 1, 3, or 24 hours.
- **Endpoint Measurements:**
 - **MTT Assay:** Measures metabolic activity. After treatment, MTT solution was added, and the formed formazan crystals were dissolved in DMSO. Absorbance was read at 540 nm.
 - **Neutral Red (NR) Uptake:** Measures lysosomal integrity. Cells were incubated with NR solution, then the dye was extracted and absorbance measured at 540 nm.
 - **Trypan Blue (TB) Exclusion:** Measures membrane integrity. Cells were mixed with TB dye, and unstained (viable) cells were counted.
 - **Colony Formation Efficiency (CFE):** Measures reproductive integrity. After treatment, cells were reseeded and allowed to form colonies for 7 days. Colonies were stained and counted.

Genotoxicity Assays

- **Comet Assay (Single Cell Gel Electrophoresis):**
 - After DPDS treatment, cells were embedded in agarose on a microscope slide.

- Cells were lysed (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour.
- Slides were placed in an electrophoresis chamber with alkaline buffer (pH >13) for 20 minutes to allow DNA unwinding.
- Electrophoresis was conducted (25 V, 300 mA) for 20 minutes.
- Slides were neutralized, stained with silver nitrate, and analyzed. DNA damage was quantified as the percentage of DNA in the comet tail.
- **Micronucleus Test:**
 - Cells were treated with DPDS for 24 hours.
 - Cytochalasin B was added to block cytokinesis, allowing the identification of binucleated cells that had undergone one division.
 - Cells were harvested, subjected to a mild hypotonic treatment, fixed, and stained with Giemsa.
 - Micronuclei were scored in 1000 binucleated cells per treatment.

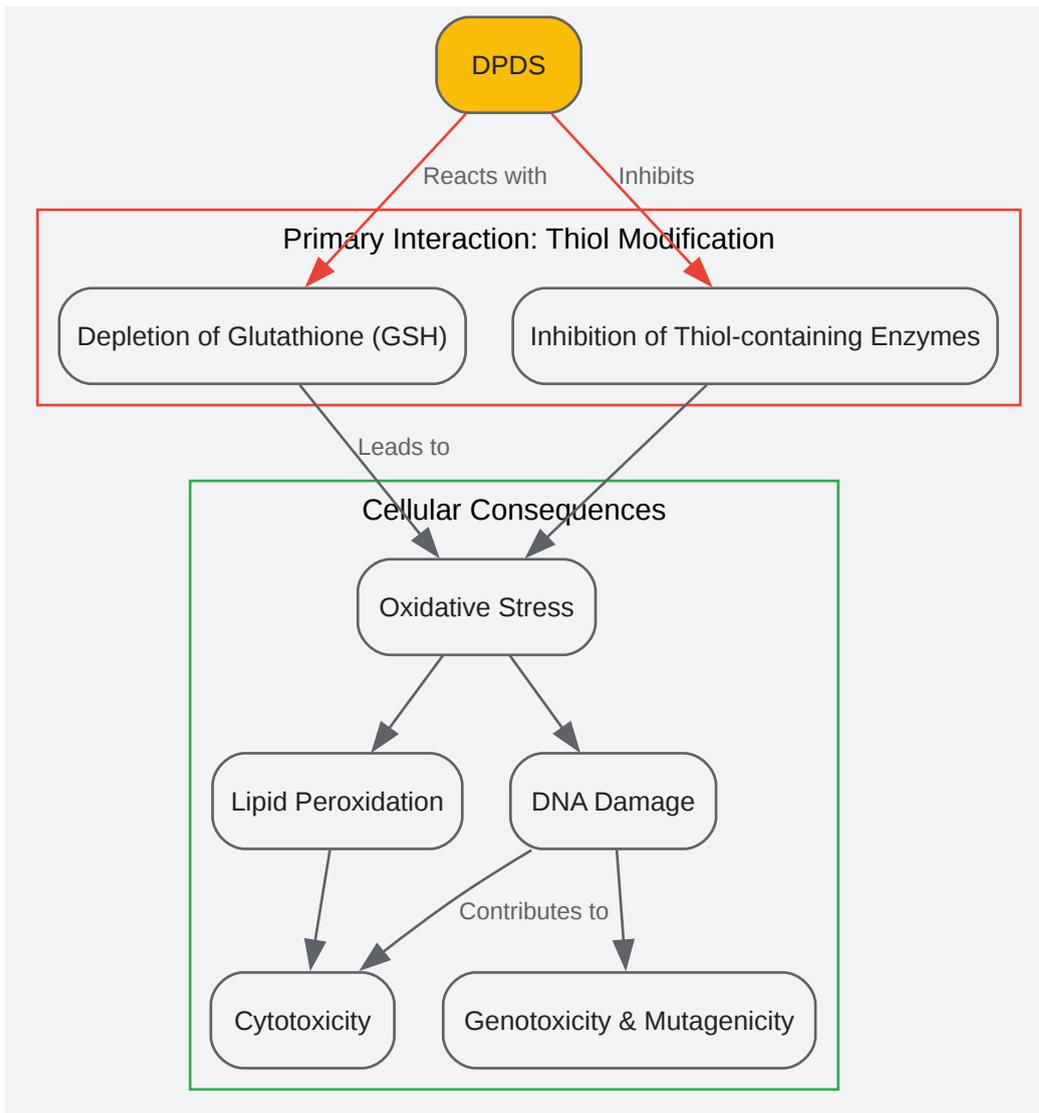
In Vivo Toxicity and Species Differences

The toxicity of organoselenium compounds can vary significantly between species and routes of administration. The table below shows a comparison of the acute toxicity of DPDS and a related compound, diphenyl ditelluride, in rats and mice [2].

Compound	Species	Route	LD ₅₀	Observations
Diphenyl Diselenide (DPDS)	Mouse	Intraperitoneal (i.p.)	210 $\mu\text{mol/kg}$	Less toxic in mice than ditelluride [2].
Diphenyl Diselenide (DPDS)	Rat	Intraperitoneal (i.p.)	346 $\mu\text{mol/kg}$	More toxic in rats than diselenide in mice [2].
Diphenyl Ditelluride	Mouse	Intraperitoneal (i.p.)	150 $\mu\text{mol/kg}$	Far less toxic in mice than in rats [2].
Diphenyl Ditelluride	Rat	Intraperitoneal (i.p.)	0.65 $\mu\text{mol/kg}$	Extremely toxic; also highly toxic via subcutaneous route [2].

Mechanistic Pathways of Toxicity

The toxicity of DPDS is primarily linked to its interaction with cellular thiols and the subsequent induction of oxidative stress. The diagram below visualizes the proposed signaling pathways and logical relationships involved in DPDS toxicity.



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>The proposed mechanism of DPDS toxicity involves initial reactions with cellular thiols, leading to oxidative stress and multiple downstream damaging effects [1] [3].

Key Implications for Research and Development

Based on the compiled data, here are the critical considerations for professionals:

- **Therapeutic Window is Narrow:** The concentration range between pharmacological effect and toxicological damage is very narrow. **Cytotoxicity begins at >50 μM** , while **genotoxicity is observed at concentrations as low as 10 μM** [1].
- **Species Selection is Critical:** Toxicity studies, especially in vivo, must be carefully interpreted in light of significant species-specific differences. Rats appear more susceptible to acute toxicity than mice for some compounds [2].
- **Chronic vs. Acute Effects:** The thiol-oxidizing property of organoselenium compounds is considered the molecular basis for their **chronic toxicity**. However, this same mechanism can be exploited for the acute use of these compounds as inhibitors of specific tholenzymes [3].

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References

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